3-Methylazetidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

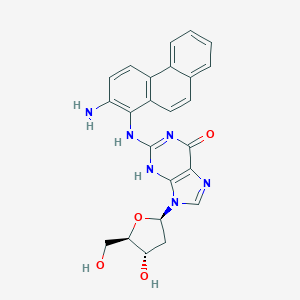

3-Methylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Development of Non-Proteinogenic Amino Acids : The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose exemplifies the creation of non-proteinogenic amino acids. These compounds, including N-methylazetidine amide derivatives, show potent inhibition of glycosidases, highlighting their potential in medicinal chemistry for drug development (Glawar et al., 2013).

Anti-tumor Activities : Novel triazolopyrimidine compounds synthesized through a three-component condensation involving an enamine analogous to N-methyl-1-(methylthio)-2-nitroethenamine exhibited significant anti-tumor activity. This study underscores the compound's utility in the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process in cancer cells (Safari et al., 2020).

Chemical Synthesis and Application : Azetidines, including methylazetidine derivatives, serve as intermediates in synthesizing a wide range of compounds. Their reactions with electrophiles and nucleophiles lead to valuable amides, alkenes, and amines. Moreover, azetidines are precursors to cyclic products and have applications in creating β-lactams, which are critical in developing antibacterial agents and other pharmaceuticals (Singh et al., 2008).

Aminolysis Studies : Research on ezetimibe and structurally similar compounds demonstrated aminolysis reactions giving β-aminoamides, indicating the phenolic group's crucial role in these processes. Such studies provide insights into reaction mechanisms and potential pharmaceutical applications (Baťová et al., 2015).

Synthetic Methodologies and Mechanistic Insights

Synthesis of Azetidinones and Azetidinols : The creation of 1-alkyl-2-methylazetidin-3-ones through cyclization and subsequent hydrolysis and imination processes showcases the compound's versatility in synthesizing highly functionalized derivatives. These methodologies contribute to the broad array of synthetic pathways available for creating complex molecules with specific biological activities (Salgado et al., 2003).

Aziridine to Azetidine Rearrangement : A unique synthesis pathway involving an aziridine to azetidine rearrangement was highlighted, expanding the synthetic toolbox for creating methoxy-methylazetidines. This novel pathway emphasizes the dynamic nature of azetidine chemistry and its implications for developing new synthetic strategies (Stankovic et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3-methylazetidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-4(5)2-6-3-4;;/h6H,2-3,5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUIUSSYDUIFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564718 |

Source

|

| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124668-47-9 |

Source

|

| Record name | 3-Methylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)

![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)

![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)